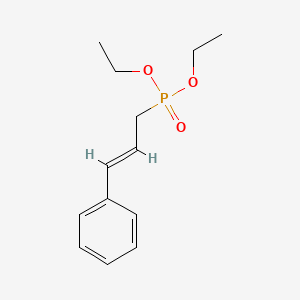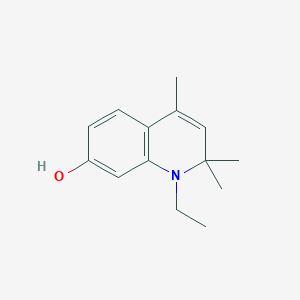
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), also known as DO3AtBu-N-(2-aminoethyl)ethanamide, is tumor cells . This compound is a macrocycle DOTA derivative designed for tumor pretargeting .
Mode of Action
DO3AtBu-N-(2-aminoethyl)ethanamide can be conjugated to antibodies . These antibodies can specifically bind to antigens expressed on the surface of tumor cells . This allows the compound to selectively target and accumulate in tumor tissues .
Biochemical Pathways
Once the compound is bound to the tumor cells, it can chelate lanthanide ions (Ln3+) in polymer-based bioassays that detect antigens on the cell surface . This process can be used to enhance the detection of tumor cells .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of the action of DO3AtBu-N-(2-aminoethyl)ethanamide is the enhanced detection of tumor cells . By binding to tumor cells and chelating lanthanide ions, this compound can improve the sensitivity of bioassays used to detect antigens on the cell surface .
Action Environment
The action of DO3AtBu-N-(2-aminoethyl)ethanamide can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the effectiveness of the compound in tumor pretargeting may be influenced by the specific characteristics of the tumor microenvironment, such as pH, temperature, and the presence of specific enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) involves multiple steps, starting with the preparation of the DOTA framework. The key steps include:
Formation of the DOTA framework: This involves the cyclization of tetraazacyclododecane with appropriate protecting groups.
Introduction of the aminoethyl group: This step involves the reaction of the DOTA framework with an aminoethyl compound under controlled conditions.
Esterification: The final step involves the esterification of the compound with tert-butyl groups to form the tris(tBu ester) derivative.
Industrial Production Methods
Industrial production of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the DOTA framework: Using large-scale cyclization reactors.
Aminoethylation: Conducted in industrial reactors with precise control over reaction conditions.
Esterification: Performed in large esterification units to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) undergoes several types of chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as gadolinium, platinum, and others.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Complexation: Typically involves metal salts and aqueous solutions under mild conditions.
Substitution: Requires electrophiles and appropriate solvents, often conducted at room temperature.
Major Products
Scientific Research Applications
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Utilized in medical imaging, particularly in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Applied in the development of new materials and catalysts.
Comparison with Similar Compounds
2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is unique due to its specific structure and properties. Similar compounds include:
1,4,7,10-Tetraazacyclododecane-1,4,7-tris(t-butyl-acetate)-10-(aminoethylacetamide): Similar structure but different functional groups.
p-NH₂-Bn-DOTA-tetra(tBu ester): Another DOTA derivative with different substituents.
p-SCN-Bn-DTPA: A different chelating agent with distinct properties.
These compounds share some similarities in their ability to form metal complexes but differ in their specific applications and properties.
Properties
IUPAC Name |
tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N6O7/c1-28(2,3)41-25(38)21-34-14-12-33(20-24(37)32-11-10-31)13-15-35(22-26(39)42-29(4,5)6)17-19-36(18-16-34)23-27(40)43-30(7,8)9/h10-23,31H2,1-9H3,(H,32,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUPYCMMXREXSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methoxybenzo[a]pyrene](/img/structure/B1144987.png)


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)
